molecular formula C11H20N2O2 B5391784 N-cyclopentyl-2-(morpholin-4-yl)acetamide

N-cyclopentyl-2-(morpholin-4-yl)acetamide

Cat. No.: B5391784
M. Wt: 212.29 g/mol
InChI Key: DCTZHSVQWAGNCH-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(morpholin-4-yl)acetamide is a chemical compound with the molecular formula C13H25N3O2 It is characterized by the presence of a cyclopentyl group, a morpholine ring, and an acetamide group

Properties

IUPAC Name

N-cyclopentyl-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-11(12-10-3-1-2-4-10)9-13-5-7-15-8-6-13/h10H,1-9H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTZHSVQWAGNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(morpholin-4-yl)acetamide typically involves the reaction of cyclopentylamine with 2-chloro-N-(morpholin-4-yl)acetamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(morpholin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopentyl-2-(morpholin-4-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets, such as sigma-1 receptors. Sigma-1 receptors are chaperone proteins involved in modulating various cellular processes, including ion channel activity, neurotransmitter release, and cell survival. By binding to sigma-1 receptors, this compound can modulate these processes, leading to potential therapeutic effects in conditions such as neuropathic pain and neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-(4-morpholinyl)acetamide: Similar in structure but may have different pharmacological properties.

    N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide:

Uniqueness

N-cyclopentyl-2-(morpholin-4-yl)acetamide is unique due to its specific combination of a cyclopentyl group, a morpholine ring, and an acetamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

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